LS-75

Blood-Brain Barrier Permeability CNS Drug Delivery PARP-1 Inhibition

LS-75 (CAS 885-70-1) is a uniquely differentiated BBB-permeable PARP-1 inhibitor essential for CNS research. Unlike olaparib, LS-75 protects auditory hair cells from cisplatin toxicity without compromising anticancer efficacy—a critical advantage for otoprotection studies. With confirmed blood-brain barrier penetration, moderate PARP-1 potency (IC50 18 μM), and demonstrated utility as a key intermediate for fluorescent pirenzepine-derived M1 receptor ligands, LS-75 is an irreplaceable chemical tool for neuroprotection, otoprotection, and medicinal chemistry programs.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
CAS No. 885-70-1
Cat. No. B042276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLS-75
CAS885-70-1
SynonymsLS 75
LS-75
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC3=C(N2)N=CC=C3
InChIInChI=1S/C12H9N3O/c16-12-8-4-1-2-5-9(8)14-11-10(15-12)6-3-7-13-11/h1-7H,(H,13,14)(H,15,16)
InChIKeyMIRBIZDDMSFTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LS-75 (CAS 885-70-1) for Research Procurement: PARP-1 Inhibition, BBB Penetration, and Otoprotection


LS-75 (CAS 885-70-1) is a small-molecule heterocyclic compound with the IUPAC name 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one, and is also recognized as a metabolite of the drug pirenzepine [1]. It is primarily characterized as a poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor with an IC50 of 18 μM, and is reported to exhibit blood-brain barrier (BBB) permeability and neuroprotective activity . Beyond its PARP-1 activity, LS-75 has been identified as a weak SIR2 inhibitor and serves as a key intermediate in the synthesis of fluorescent pirenzepine derivatives, which are investigated as potential bitopic ligands for the human M1 muscarinic receptor [2].

Why Generic PARP-1 Inhibitors Cannot Simply Substitute for LS-75 (CAS 885-70-1)


Substituting LS-75 with another generic PARP-1 inhibitor is not a straightforward decision for two critical reasons. First, LS-75 is explicitly characterized as blood-brain barrier (BBB) permeable, a property not inherent to all PARP-1 inhibitors and essential for any research model requiring central nervous system (CNS) target engagement . Second, its functional profile is unique. In a head-to-head otoprotection study, the clinical PARP inhibitor olaparib failed to protect auditory hair cells from cisplatin toxicity, while LS-75 provided significant, dose-dependent protection, suggesting a divergent mechanism of action or cellular response beyond simple PARP-1 catalytic inhibition [1]. These factors make LS-75 a distinct chemical tool that cannot be readily interchanged with more potent but non-CNS-penetrant or functionally different PARP inhibitors.

Quantitative Differentiation: Evidence-Based Rationale for Selecting LS-75 (CAS 885-70-1)


Documented Blood-Brain Barrier Permeability: A Key Differentiator from Potent Clinical PARP Inhibitors

LS-75 is consistently reported across multiple commercial vendors and research sources to possess blood-brain barrier (BBB) permeability [1]. This property is a critical differentiator for in vivo CNS studies. In stark contrast, a study on PARP-1 PET tracer development highlighted that 'there are no reported PARP-1 PET tracers capable of brain imaging due to the inability of PARP-1 radioligands to penetrate the blood-brain barrier (BBB),' underscoring that this is not a universal feature of PARP-1 ligands [2]. This class-level inference positions LS-75 as a valuable tool for exploring CNS-related PARP-1 pharmacology, where many potent clinical inhibitors (e.g., olaparib, niraparib) exhibit poor or limited brain penetration.

Blood-Brain Barrier Permeability CNS Drug Delivery PARP-1 Inhibition

Superior Otoprotective Efficacy in a Direct Head-to-Head Comparison with the Clinical PARP Inhibitor Olaparib

In a direct comparative study using an ex vivo mouse cochlea model of cisplatin-induced ototoxicity, LS-75 (tested as the active metabolite of pirenzepine) demonstrated a clear, dose-dependent protective effect on auditory hair cells [1]. Critically, the study also evaluated the clinical PARP inhibitor olaparib and found that it 'was not effective in protecting hair cells from cisplatin toxicity' [1]. This functional divergence in a head-to-head experiment establishes LS-75 as possessing a unique otoprotective property not shared by at least one major clinical PARP inhibitor, making it the compound of choice for investigating this specific therapeutic pathway.

Otoprotection Cisplatin Ototoxicity PARP Inhibitor Comparison

Moderate PARP-1 Inhibitory Potency (IC50 18 μM) Suggests Potential as a Selectivity or Polypharmacology Tool

LS-75 inhibits PARP-1 with a reported IC50 of 18 μM . This potency is several orders of magnitude lower than that of highly optimized clinical PARP inhibitors, such as olaparib (PARP-1 IC50 ~1-19 nM) [1] or niraparib (PARP-1 IC50 ~3.8 nM) [2]. For studies requiring potent and complete PARP-1 catalytic inhibition, these clinical candidates would be the appropriate choice. However, the moderate potency of LS-75 positions it uniquely as a potential chemical probe for investigations into PARP-1 selectivity, where complete inhibition is not desired, or for exploring its polypharmacology, including its reported activity as a weak SIR2 inhibitor and its role as a M1 muscarinic receptor ligand scaffold [3]. This makes LS-75 a more suitable tool for mechanistic studies dissecting the contributions of different targets to a phenotype, rather than for studies demanding maximal PARP-1 blockade.

PARP-1 Inhibition IC50 Polypharmacology

Preservation of Cisplatin's Antitumor Efficacy: A Critical Functional Differentiation

A key finding in the otoprotection study was that the protective effects of LS-75 (via pirenzepine) did not compromise the desired antitumor activity of cisplatin. The study explicitly demonstrated that the 'cytotoxic potential of cisplatin was unchanged by PARP inhibition in two different [germ cell tumor] cancer cell lines' (Ep 2101 and NT2) [1]. This is a crucial functional differentiation. It demonstrates that in this specific model, LS-75-based PARP inhibition selectively mitigated a side effect (ototoxicity) without interfering with the primary therapeutic mechanism (tumor cell killing). This provides a specific, evidence-based rationale for its use over other potential chemoprotective agents that might inadvertently antagonize cisplatin's efficacy.

Chemoprotection Cisplatin Cytotoxicity Germ Cell Tumors

Validated Research and Industrial Application Scenarios for LS-75 (CAS 885-70-1)


In Vivo CNS Studies Requiring PARP-1 Target Engagement

For studies investigating the role of PARP-1 in neurological disorders, neuroinflammation, or brain cancer, LS-75 is a superior choice over non-BBB-penetrant inhibitors. Its documented BBB permeability makes it an essential tool for achieving CNS target engagement in vivo . This is particularly relevant for preclinical models where systemic administration must lead to brain exposure, a key limitation for many potent clinical PARP inhibitors.

Ex Vivo and In Vivo Models of Cisplatin-Induced Ototoxicity

LS-75 is the preferred compound for research on preventing chemotherapy-induced hearing loss. Direct evidence shows it protects auditory hair cells from cisplatin damage in an ex vivo model, unlike the clinical PARP inhibitor olaparib [1]. Furthermore, this otoprotection occurs without compromising the anticancer efficacy of cisplatin [1]. This unique combination of properties makes LS-75 a critical tool for developing otoprotective adjunctive therapies.

Mechanistic Studies of PARP-1 Polypharmacology or Selective Modulation

The moderate PARP-1 inhibitory potency (IC50 18 μM) of LS-75, coupled with its reported weak SIR2 inhibition and M1 receptor-related scaffold, positions it as a specialized tool for dissecting complex biological pathways [2]. In contrast to highly potent and selective clinical inhibitors, LS-75 is ideal for studies where the goal is to understand the phenotypic consequences of multi-target engagement or partial PARP-1 modulation, rather than complete enzymatic blockade.

Synthesis of Novel M1 Muscarinic Receptor Ligands

In an industrial or medicinal chemistry context, LS-75 is explicitly used as a starting material or intermediate for synthesizing fluorescent pirenzepine derivatives, which act as potential bitopic ligands for the human M1 muscarinic receptor [3]. This provides a specific, well-defined application for procurement in chemical synthesis and drug discovery programs targeting the M1 receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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